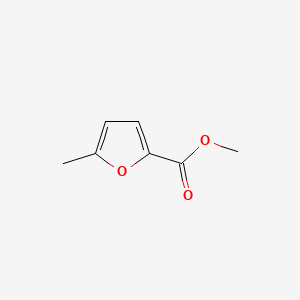
Methyl 5-methylfuran-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-methylfuran-2-carboxylate” is a chemical compound with the CAS Number: 2527-96-0 . It is also known by the IUPAC name “methyl 5-methyl-2-furoate” and has a molecular weight of 140.14 . The compound is a liquid that is colorless to yellow in appearance .
Synthesis Analysis
The synthesis of “Methyl 5-methylfuran-2-carboxylate” can be achieved through various methods. One such method involves the use of sulfuric acid at 85°C for 1 hour . Another method involves treating the compound in methanol with a solution of potassium hydroxide and stirring the mixture for 2 hours at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 5-methylfuran-2-carboxylate” is represented by the SMILES string COC(=O)c1ccc(C)o1 . The InChI code for the compound is 1S/C7H8O3/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3 .
Physical And Chemical Properties Analysis
“Methyl 5-methylfuran-2-carboxylate” has a refractive index of n20/D 1.493 and a boiling point of 255°C . The density of the compound is 1.114 g/mL at 25°C . The compound is stored in a refrigerator and shipped at room temperature .
Applications De Recherche Scientifique
- Field: Biomedical Research
- Application: Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been studied for their cytotoxicity against cancer cell lines .
- Method: The compounds were prepared from furfuryl alcohol and tested against cancer cell lines .
- Results: The specific results of these studies are not provided in the search results .
- Field: Food Science
- Application: Furan derivatives are responsible for the aroma perceived when food is cooked .
- Method: An amino acid reacts with a reducing sugar to produce 2-acetyl-5-methylfuran .
- Results: The specific results of these studies are not provided in the search results .
- Field: Organic Chemistry
- Application: Furans with suitable substituents in the 2-positions may be transformed into other systems with aromatic character .
- Method: This involves methoxylation of cyclic acetals of 1,4-dicarbonyl compounds, followed by intramolecular condensations .
- Results: The specific results of these studies are not provided in the search results .
Cytotoxicity Studies
Food Antioxidants
Chemical Transformations
- Field: Organic Chemistry
- Application: Methyl 5-methylfuran-2-carboxylate is used in the synthesis of other chemical compounds .
- Method: The specific methods of application or experimental procedures are not provided in the search results .
- Results: The specific results of these studies are not provided in the search results .
- Field: Biomedical Research
- Application: Furan derivatives have been studied for their potential as antibacterial agents .
- Method: The specific methods of application or experimental procedures are not provided in the search results .
- Results: The specific results of these studies are not provided in the search results .
- Field: Biomedical Research
- Application: Certain furan derivatives have been studied for their potential anticancer activities .
- Method: The specific methods of application or experimental procedures are not provided in the search results .
- Results: The specific results of these studies are not provided in the search results .
Chemical Synthesis
Antibacterial Agents
Anticancer Activities
- Field: Organic Chemistry
- Application: Methyl 5-methylfuran-2-carboxylate is used in the synthesis of other chemical compounds .
- Method: The specific methods of application or experimental procedures are not provided in the search results .
- Results: The specific results of these studies are not provided in the search results .
- Field: Biomedical Research
- Application: Furan derivatives have been studied for their potential as antibacterial agents .
- Method: The specific methods of application or experimental procedures are not provided in the search results .
- Results: The specific results of these studies are not provided in the search results .
- Field: Biomedical Research
- Application: Certain furan derivatives have been studied for their potential anticancer activities .
- Method: The specific methods of application or experimental procedures are not provided in the search results .
- Results: The specific results of these studies are not provided in the search results .
Chemical Synthesis
Antibacterial Agents
Anticancer Activities
Safety And Hazards
Orientations Futures
There is ongoing research into the properties and potential applications of “Methyl 5-methylfuran-2-carboxylate”. For instance, a patent application describes an efficient method to make 5-(alkoxycarbonyl)furan-2-carboxylic acids (ACFC) from feedstocks comprised of furoates . When a feedstock comprised of “Methyl 5-methylfuran-2-carboxylate” is used, a product comprised of 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC) is obtained in high yield .
Propriétés
IUPAC Name |
methyl 5-methylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYZJUMTKHUJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179921 | |
| Record name | 2-Furancarboxylic acid, 5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methylfuran-2-carboxylate | |
CAS RN |
2527-96-0 | |
| Record name | Methyl 5-methyl-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2527-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furancarboxylic acid, 5-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furancarboxylic acid, 5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2527-96-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

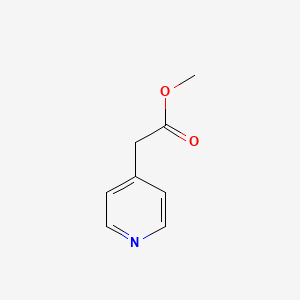
![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)
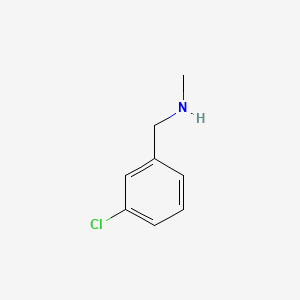
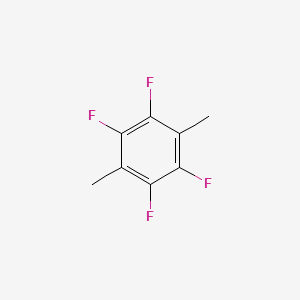

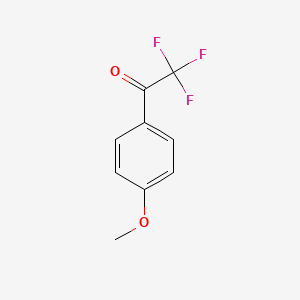
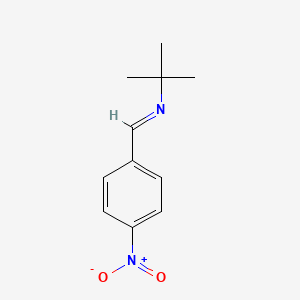
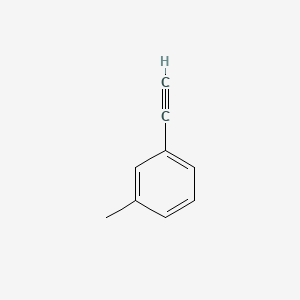

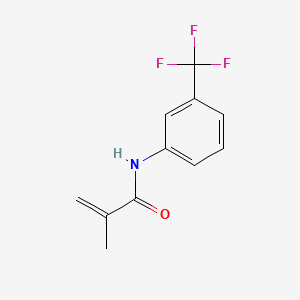
![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1295251.png)

![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)
![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)